4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine
CAS No.:
Cat. No.: VC13818253
Molecular Formula: C8H7ClF2N2S
Molecular Weight: 236.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClF2N2S |
|---|---|
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C8H7ClF2N2S/c1-14-7-12-5-4(6(9)13-7)2-3-8(5,10)11/h2-3H2,1H3 |
| Standard InChI Key | ZUVZPMDOVWOBTL-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(CCC2(F)F)C(=N1)Cl |
| Canonical SMILES | CSC1=NC2=C(CCC2(F)F)C(=N1)Cl |
Introduction
4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine is a complex organic compound featuring a cyclopenta[d]pyrimidine ring system. This compound is notable for its unique structural features, including the presence of chlorine, fluorine, and a methylsulfanyl group. The compound's chemical formula and structure suggest potential applications in pharmaceuticals or as an intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine typically involves multi-step organic reactions. While specific synthesis protocols are not detailed here, compounds of this class often require careful control of reaction conditions to ensure the correct regiochemistry and stereochemistry.
Research Findings and Challenges
Research on this specific compound is limited, and detailed studies on its biological activity or chemical properties are not readily available. Challenges in studying such compounds include the complexity of their synthesis and the need for advanced analytical techniques to fully characterize their structures and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume